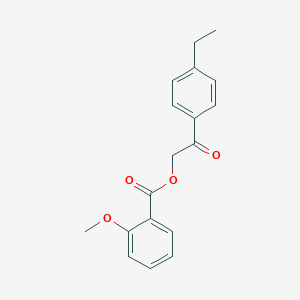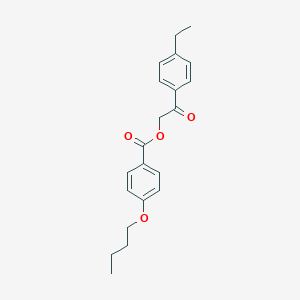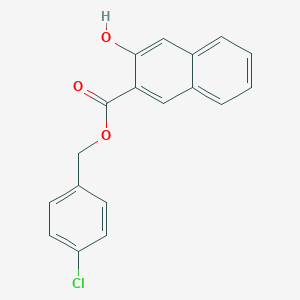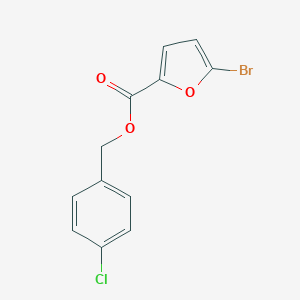
2-(NAPHTHALEN-2-YL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that features a complex structure with both naphthyl and biphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the reaction of 2-naphthol with biphenyl-2-carboxylic acid under specific conditions. One common method includes the use of a condensation reaction where 2-naphthol is reacted with biphenyl-2-carboxylic acid chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-2-carboxylic acid: Another precursor, used in the synthesis of various biphenyl derivatives.
1,1’-Bi-2-naphthol (BINOL): A related compound with applications in asymmetric catalysis and chiral recognition.
Uniqueness
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its combined naphthyl and biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C25H18O3 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2-naphthalen-2-yl-2-oxoethyl) 2-phenylbenzoate |
InChI |
InChI=1S/C25H18O3/c26-24(21-15-14-18-8-4-5-11-20(18)16-21)17-28-25(27)23-13-7-6-12-22(23)19-9-2-1-3-10-19/h1-16H,17H2 |
Clé InChI |
DDWUBNUXEBJMLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Ethylphenyl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B338744.png)






![4-Chlorobenzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B338757.png)




